![molecular formula C26H39NO4SSi B13410060 (betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester](/img/structure/B13410060.png)
(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and amide bonds. One common method for esterification is the Steglich Esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of protective groups, such as tert-butyldimethylsilyl (TBDMS), is crucial to prevent unwanted side reactions and to achieve selective functionalization . The final product is typically purified using chromatography techniques to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, forming new amide or urea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields the corresponding sulfone, while reduction of the ester group produces the corresponding alcohol .
Wissenschaftliche Forschungsanwendungen
(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects . The compound’s unique structure allows it to selectively bind to certain targets, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 7-fluoro-8-[2-[tris(1-methylethyl)silyl]ethynyl]-3-[[tris(1-methylethyl)silyl]oxy]-1-naphthalenyl ester
- (5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methylethyl)silyl]oxy]methyl]ethyl Ester
Uniqueness
(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester is unique due to its combination of functional groups, which confer specific reactivity and selectivity. The presence of the sulfinyl and silyl groups allows for unique interactions with biological targets and provides versatility in synthetic applications.
Eigenschaften
Molekularformel |
C26H39NO4SSi |
|---|---|
Molekulargewicht |
489.7 g/mol |
IUPAC-Name |
methyl (3R)-3-[(4-methylphenyl)sulfinylamino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate |
InChI |
InChI=1S/C26H39NO4SSi/c1-18(2)33(19(3)4,20(5)6)31-23-13-11-22(12-14-23)25(17-26(28)30-8)27-32(29)24-15-9-21(7)10-16-24/h9-16,18-20,25,27H,17H2,1-8H3/t25-,32?/m1/s1 |
InChI-Schlüssel |
ZRVAKTGXXKFANC-LYYPKXFYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)N[C@H](CC(=O)OC)C2=CC=C(C=C2)O[Si](C(C)C)(C(C)C)C(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)NC(CC(=O)OC)C2=CC=C(C=C2)O[Si](C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


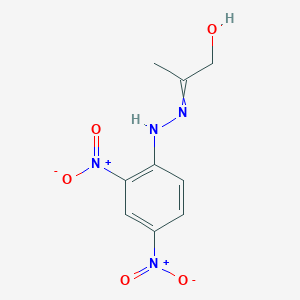
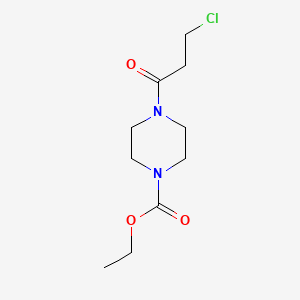
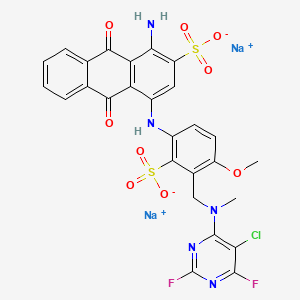
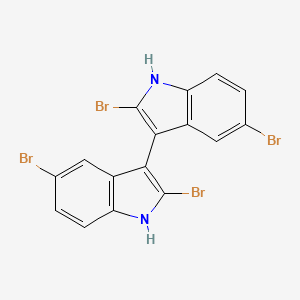
![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)
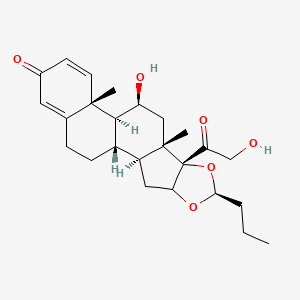
![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)

![[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B13410024.png)
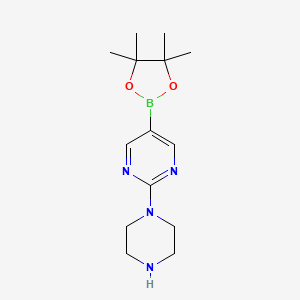
![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13410028.png)
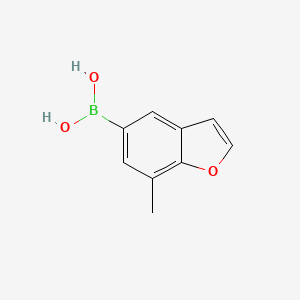
![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)

